![molecular formula C12H17N3O B2562469 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide CAS No. 1808640-51-8](/img/structure/B2562469.png)
2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anti-cancer therapeutic agent due to its ability to selectively target cancer cells with high levels of ribosomal DNA transcription.
Wirkmechanismus
2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the ribosomal DNA promoter. This results in the inhibition of ribosomal RNA synthesis and the induction of DNA damage response pathways, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide has been shown to have other biochemical and physiological effects. It has been shown to induce senescence in cancer cells, which is a state of permanent growth arrest. It has also been shown to modulate the immune response by increasing the expression of immune checkpoint molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide is its selectivity for cancer cells with high levels of ribosomal DNA transcription, which allows for targeted therapy. However, one limitation is that it may not be effective against cancer cells with low levels of ribosomal DNA transcription. Additionally, 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide has been shown to have toxicity in some non-cancer cells, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide. One area of interest is the development of combination therapies that enhance the anti-tumor activity of 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide. Another area of interest is the investigation of 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide's effects on the tumor microenvironment and immune response. Additionally, further studies are needed to fully understand the potential toxicity of 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide and its effects on non-cancer cells.
Synthesemethoden
The synthesis of 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide involves a series of chemical reactions starting with the reaction of 2-chloro-N-cyclopentylacetamide with sodium cyanide to form 2-cyanomethyl-N-cyclopentylacetamide. This intermediate is then reacted with propargyl bromide to form 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide has been extensively studied for its potential as an anti-cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, which is a common feature of many cancer cells. In preclinical studies, 2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide has demonstrated anti-tumor activity against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-[cyanomethyl(prop-2-ynyl)amino]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-8-15(9-7-13)10-12(16)14-11-5-3-4-6-11/h1,11H,3-6,8-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGSXIMQVSUVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)CC(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.